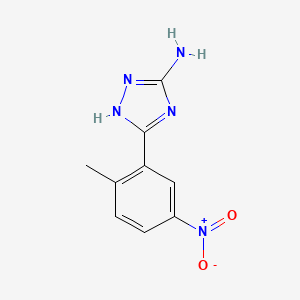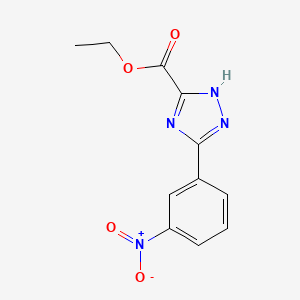
5-Amino-3-(2-methyl-5-nitrophenyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-(2-methyl-5-nitrophenyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with an amino group and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2-methyl-5-nitrophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-5-nitrobenzohydrazide with formamide, which leads to the formation of the triazole ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-3-(2-methyl-5-nitrophenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The triazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Halogenating agents or nucleophiles like alkyl halides can be used under appropriate conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted triazole derivatives.
Applications De Recherche Scientifique
5-Amino-3-(2-methyl-5-nitrophenyl)-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.
Mécanisme D'action
The mechanism of action of 5-Amino-3-(2-methyl-5-nitrophenyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The molecular targets and pathways involved can vary, but typically include interactions with active sites or binding pockets of proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-3-(2-methylphenyl)-1H-1,2,4-triazole
- 5-Amino-3-(2-nitrophenyl)-1H-1,2,4-triazole
- 5-Amino-3-(4-methyl-5-nitrophenyl)-1H-1,2,4-triazole
Uniqueness
5-Amino-3-(2-methyl-5-nitrophenyl)-1H-1,2,4-triazole is unique due to the specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. The presence of both an amino group and a nitrophenyl group provides a balance of electron-donating and electron-withdrawing effects, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C9H9N5O2 |
|---|---|
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
5-(2-methyl-5-nitrophenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H9N5O2/c1-5-2-3-6(14(15)16)4-7(5)8-11-9(10)13-12-8/h2-4H,1H3,(H3,10,11,12,13) |
Clé InChI |
KSBJMYMFEOXQKY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=NC(=NN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate](/img/structure/B13672843.png)
![4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-5-carboxylic Acid](/img/structure/B13672844.png)

![5,5-Diethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13672854.png)
![5-Bromo-2,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B13672865.png)

![2-Methyl-4-oxo-4H-benzo[d][1,3]oxazine-6-carbonitrile](/img/structure/B13672872.png)
![[(3-Bromo-2-iodo-5-methoxyphenyl)ethynyl]trimethylsilane](/img/structure/B13672880.png)

![6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine](/img/structure/B13672890.png)

![(R)-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13672907.png)
![Imidazo[1,5-a]pyridin-5-ylmethanamine](/img/structure/B13672912.png)
